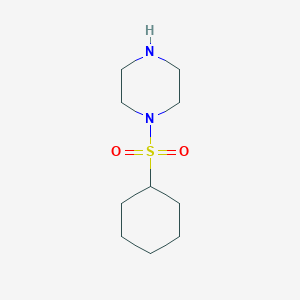

1-(Cyclohexylsulfonyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

1-cyclohexylsulfonylpiperazine |

InChI |

InChI=1S/C10H20N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h10-11H,1-9H2 |

InChI Key |

AYMKHHUHNCVVNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 1 Cyclohexylsulfonyl Piperazine

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a single or a few straightforward steps from readily available precursors.

Nucleophilic Substitution Reactions with Piperazine (B1678402) (e.g., with cyclohexylsulfonyl halides)

The most common and direct method for the synthesis of 1-(cyclohexylsulfonyl)piperazine is the nucleophilic substitution reaction between piperazine and a cyclohexylsulfonyl halide, typically cyclohexylsulfonyl chloride. hilarispublisher.comresearchgate.net In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). researchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The use of an excess of piperazine can also serve this purpose, though this may complicate purification.

A general reaction scheme is as follows:

The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the final product. For instance, some procedures involve carrying out the reaction at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction. nih.gov

Palladium-Catalyzed Coupling Approaches to Piperazine-Sulfonyl Linkages

While less common for the direct synthesis of simple sulfonamides like this compound, palladium-catalyzed coupling reactions represent a powerful tool for the formation of C-N bonds and could be adapted for this purpose. nih.govnih.gov These methods, such as the Buchwald-Hartwig amination, are more frequently employed in the synthesis of N-arylpiperazines but can be applied to the formation of sulfonamides. mdpi.com

This approach would theoretically involve the coupling of a piperazine derivative with a cyclohexylsulfonyl-containing precursor in the presence of a palladium catalyst and a suitable ligand. While specific examples for this compound are not prevalent in the literature, the general principle of palladium-catalyzed amination offers a potential alternative synthetic route, particularly for more complex or substituted analogs. organic-chemistry.org

Reductive Amination Pathways for Piperazine Ring Formation in Sulfonyl-Substituted Compounds

Reductive amination is a versatile method for the synthesis of amines and can be employed to construct the piperazine ring itself in a molecule that already contains the cyclohexylsulfonyl moiety. nih.govlibretexts.org This strategy is particularly useful when the desired piperazine is substituted. masterorganicchemistry.com

A typical reductive amination involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine in the presence of a reducing agent. youtube.com For the synthesis of a sulfonyl-substituted piperazine, a bis-aldehyde or bis-ketone could be reacted with a primary amine that is already attached to the cyclohexylsulfonyl group. The initially formed di-imine intermediate is then reduced in situ to the piperazine ring. libretexts.org

Alternatively, a cyclohexylsulfonyl-substituted amine can be reacted with a suitable diketone or dialdehyde (B1249045) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reducing agents are mild enough not to reduce the initial carbonyl groups but will selectively reduce the intermediate iminium ions. youtube.com

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound relies on the availability and purity of its key precursors.

Preparation of Cyclohexylsulfonyl Halides and Related Reagents

Cyclohexylsulfonyl chloride is the most critical reagent for the direct sulfonylation of piperazine. It can be prepared through several methods. One common industrial method involves the reaction of cyclohexane (B81311) with a mixture of chlorine and sulfur dioxide, often under illumination with UV light. google.com This process, known as sulfochlorination, directly introduces the sulfonyl chloride group onto the cyclohexane ring.

Another laboratory-scale synthesis involves the oxidation of cyclohexyl mercaptan with chlorine in an aqueous hydrochloric acid medium. google.com This method can provide high yields of the desired sulfonyl chloride. google.com

The properties of cyclohexylsulfonyl chloride are summarized in the table below:

| Property | Value |

| CAS Number | 4837-38-1 |

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.67 g/mol |

| Appearance | Liquid |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | n20/D 1.499 |

| Boiling Point | >110 °C (closed cup) |

Table 1: Physicochemical Properties of Cyclohexylsulfonyl Chloride. sigmaaldrich.com

Synthesis and Functionalization of Piperazine Building Blocks (e.g., protected piperazines)

Piperazine is a commercially available and inexpensive starting material. ambeed.com However, for the synthesis of specifically substituted this compound derivatives, it is often necessary to use protected piperazine building blocks. nih.gov Protecting one of the nitrogen atoms of the piperazine ring allows for selective reaction at the other nitrogen.

A common protecting group for piperazine is the tert-butoxycarbonyl (Boc) group. N-Boc-piperazine can be readily prepared by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc2O). The Boc group can be easily removed under acidic conditions after the sulfonylation step. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound typically involves the reaction of piperazine with cyclohexanesulfonyl chloride. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and improving yield and purity.

Mechanistic Studies of Sulfonylation Reactions on Nitrogen Heterocycles

The sulfonylation of nitrogen heterocycles, such as piperazine, is a fundamental reaction in organic chemistry. Mechanistic studies, often employing computational and theoretical methods, provide insight into the electronic and structural dynamics of this transformation.

Quantum chemical studies on related aryl sulfonyl piperazine derivatives using Density Functional Theory (DFT) have been conducted to understand their electronic structures and reactivity. researchgate.netjddtonline.info These studies analyze parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to predict the most reactive sites for nucleophilic and electrophilic attack. researchgate.net For instance, molecular electrostatic potential (MEP) analysis helps identify the positive and negative centers of the molecules. In aryl sulfonyl piperazine derivatives, negative electrostatic potentials are typically localized on the sulfonyl group, while positive potentials are found on the hydrogen atoms. jddtonline.info

Mulliken's net charge calculations can further pinpoint reactive centers, indicating that the nitrogen atoms of the piperazine ring are susceptible to electrophilic attack by the sulfur atom of the sulfonyl chloride. jddtonline.info The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netjddtonline.info While these studies focus on aryl sulfonyl piperazines, the fundamental principles of nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride are directly applicable to the synthesis of this compound.

The general mechanism for the sulfonylation of piperazine with cyclohexanesulfonyl chloride proceeds via a nucleophilic acyl substitution pathway. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the cyclohexanesulfonyl chloride. This is followed by the elimination of a chloride ion, forming the desired sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this involves the use of environmentally benign solvents and the development of efficient catalytic methods.

Development of Environmentally Benign Solvents and Solvent-Free Methods

The choice of solvent is a major consideration in green chemistry, as traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Research has focused on finding greener alternatives for organic reactions, including sulfonamide synthesis.

Water has been explored as an environmentally benign solvent for the synthesis of sulfonamides. A facile method for synthesizing sulfonamides in water has been described, which uses equimolar amounts of the amine and sulfonyl chloride without an organic base. rsc.org The product can often be isolated by simple filtration after acidification, leading to excellent yields and purity without the need for further purification. rsc.org

Ionic liquids and supercritical fluids are other promising alternative reaction media. nih.gov They offer advantages such as low volatility and the potential for catalyst recycling. rsc.org

Polyethylene glycol (PEG) is a low-melting polymer that can serve as a green reaction medium. researchgate.net It is non-toxic, biodegradable, and can often be recycled.

Solvent-free reactions , also known as neat reactions, represent an ideal green chemistry scenario as they eliminate the solvent altogether. nih.gov These reactions can lead to higher efficiency and easier product isolation.

The table below summarizes various green solvents and their potential application in sulfonylation reactions.

| Green Solvent/Method | Key Advantages | Reference |

| Water | Environmentally benign, non-flammable, readily available; can simplify product isolation. | rsc.org |

| Ionic Liquids | Low vapor pressure, high thermal stability, potential for catalyst recycling. | nih.gov |

| Supercritical Fluids (e.g., CO2) | Non-toxic, inexpensive, allows for easy product separation. | nih.gov |

| Polyethylene Glycol (PEG) | Non-toxic, biodegradable, recyclable. | researchgate.net |

| Solvent-Free (Neat) | Eliminates solvent waste, can lead to higher reaction rates and simpler work-up. | nih.gov |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. nih.gov Various catalytic methods have been developed for the synthesis of piperazines and related N-heterocycles, which could be adapted for the synthesis of this compound.

Palladium-catalyzed reactions have been employed for the efficient synthesis of arylpiperazines under aerobic conditions. organic-chemistry.org These methods can tolerate a range of functional groups and offer a cost-effective route to these structures. organic-chemistry.org A base-free Pd(DMSO)₂(TFA)₂ catalyst has also been used for the Wacker-type aerobic oxidative cyclization of alkenes to form piperazines. organic-chemistry.org

Photoredox catalysis using visible light has emerged as a mild and powerful tool for C-H functionalization of piperazines and for decarboxylative annulation reactions to form the piperazine ring. organic-chemistry.orgmdpi.com These methods often proceed under mild conditions with high efficiency. mdpi.com

Solid catalysts offer advantages in terms of ease of separation and reusability. A bifunctional Pd/MgO solid catalyst has been shown to be effective for the one-pot selective N-monoalkylation of amines with alcohols, a reaction type that could be relevant for building substituted piperazine scaffolds. scispace.com For the industrial synthesis of piperazine itself, various solid catalysts based on metal oxides are used. google.comresearchgate.net

The following table highlights some catalytic methods applicable to piperazine synthesis.

| Catalytic Method | Catalyst Example/Type | Key Features | Reference |

| Palladium Catalysis | Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization, base-free conditions. | organic-chemistry.org |

| Photoredox Catalysis | Ir(ppy)₃, [Ir(ppy)₂(dtbbpy)]PF₆ | Uses visible light, mild reaction conditions, C-H functionalization. | organic-chemistry.orgmdpi.com |

| Solid Catalysis | Pd/MgO, Ni-Co-Mo-Fe/Al₂O₃ | Reusable, facilitates product purification, applicable to one-pot synthesis. | scispace.comgoogle.com |

By employing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Structural Analysis and Spectroscopic Characterization of 1 Cyclohexylsulfonyl Piperazine

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods has been utilized to ascertain the molecular structure and electronic properties of 1-(Cyclohexylsulfonyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-(methylsulfonyl)piperazine (B1332412), shows characteristic signals for the protons on the piperazine ring and the methyl group. nih.gov For this compound, the spectrum would be expected to show signals corresponding to the protons of the cyclohexyl and piperazine rings. The chemical shifts and coupling patterns of the piperazine protons are influenced by the conformation of the ring and the nature of the substituent on the nitrogen atom. chemicalbook.comchemicalbook.com In many piperazine derivatives, the protons on the carbons adjacent to the nitrogen atoms appear as multiplets in distinct regions of the spectrum. nih.gov The Human Metabolome Database provides experimental ¹H NMR data for 1-cyclohexylpiperazine (B93859) in CDCl₃ at 400 MHz, which can serve as a reference for the cyclohexyl moiety. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In piperazine derivatives, the carbon atoms of the piperazine ring typically appear in a specific region of the spectrum. nih.govnih.gov For this compound, distinct signals would be expected for the carbons of the cyclohexyl group and the two non-equivalent carbons of the piperazine ring. The chemical shifts are sensitive to the electronic effects of the sulfonyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are instrumental in assigning the proton and carbon signals unambiguously. COSY experiments establish proton-proton coupling relationships, while HETCOR correlates directly bonded proton and carbon atoms. researchgate.net These techniques would be crucial for definitively assigning the complex spin systems of the cyclohexyl and piperazine rings in this compound.

Table 1: Representative NMR Data for Piperazine Derivatives

| Compound | Nucleus | Solvent | Frequency (MHz) | Chemical Shift (ppm) |

| 1-Cyclohexylpiperazine hmdb.ca | ¹H | CDCl₃ | 400 | Data available in database |

| 1-(Methylsulfonyl)piperazine nih.gov | ¹H | Not specified | Not specified | Data available in database |

| 1-(Methylsulfonyl)piperazine nih.gov | ¹³C | Not specified | Not specified | Data available in database |

| 1-Phenylpiperazine researchgate.net | ¹H, ¹³C | Not specified | Not specified | Detailed spectral data reported |

| 1-Acetylpiperazine chemicalbook.com | ¹H | CDCl₃ | 400 | 3.57, 3.44, 2.87, 2.82, 2.09, 1.92 |

| Piperazine chemicalbook.com | ¹H | Not specified | Not specified | Basic spectral data available |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For piperazine derivatives, mass spectral fragmentation patterns often involve cleavage of the piperazine ring. nih.govauburn.edu In the case of this compound, the molecular ion peak (M+) would be observed, and its high-resolution measurement would confirm the molecular formula of C₁₀H₂₀N₂O₂S. Common fragmentation pathways for similar structures include the loss of the sulfonyl group or fragmentation within the piperazine or cyclohexyl rings. For instance, the mass spectrum of 1-(methylsulfonyl)piperazine shows characteristic fragment ions. nih.gov Similarly, GC-MS data for 1-cyclohexylpiperazine is available and can provide insights into the fragmentation of the cyclohexylpiperazine core. nih.gov

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Technique | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| 1-Cyclohexylpiperazine nih.gov | GC-MS | C₁₀H₂₀N₂ | 168.28 | Data available in database |

| 1-(Methylsulfonyl)piperazine nih.gov | GC-MS | C₅H₁₂N₂O₂S | 164.23 | Data available in database |

| 1-Piperazinecarboxaldehyde nist.gov | EI-MS | C₅H₁₀N₂O | 114.15 | Data available in database |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (SO₂) and the C-N and N-H (if present as a salt) bonds of the piperazine ring. The sulfonyl group typically exhibits strong, distinct stretching vibrations. The C-H stretching and bending vibrations of the cyclohexyl and piperazine rings will also be present. nih.gov For instance, the IR spectrum of piperazine itself shows a characteristic N-H stretching absorption. researchgate.net The NIST Chemistry WebBook contains gas-phase IR spectra for piperazine and some of its simple derivatives, which can be used for comparison. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov For this compound, the S=O symmetric stretch of the sulfonyl group and the skeletal vibrations of the cyclohexyl and piperazine rings would be expected to give rise to distinct Raman signals. bu.eduscispace.com Studies on other piperazine derivatives have demonstrated the utility of Raman spectroscopy in their characterization. dergipark.org.tr

Table 3: Key Vibrational Frequencies for Piperazine and Related Structures

| Compound/Functional Group | Technique | Wavenumber (cm⁻¹) | Assignment |

| Piperazine researchgate.net | IR | 3217 | N-H stretch |

| Piperazine nih.gov | FTIR | - | Film (MeCl₂) spectrum available |

| 1-(4-Chlorophenyl)piperazine scispace.com | IR | 3099 | N-H stretch |

| 1-(4-Chlorophenyl)piperazine scispace.com | Raman | 3184 | N-H stretch |

| Sulfonamides researchgate.net | - | - | General discussion of sulfamide (B24259) function |

| Piperazine Derivatives researchgate.net | IR/Raman | 2949, 2825, 2818, 2814 (IR); 2935 (Raman) | C-H and CH₂ stretching of piperazine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While piperazine itself does not absorb significantly in the UV-Vis region, the introduction of a chromophoric group can lead to characteristic absorption bands. researchgate.net The cyclohexylsulfonyl group is not a strong chromophore. Therefore, this compound is expected to have weak absorption in the UV region. Any observed absorption would likely be due to n → σ* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The UV-Vis spectrum can be useful for quantitative analysis and for studying interactions with other molecules. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Table 4: Crystallographic Data for a Related Sulfonyl Piperazine Derivative

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine researchgate.net | Monoclinic | P2₁/n | S-N = 1.631(2), S-O = 1.431(2), 1.434(2) | O-S-O = 119.1(2), O-S-N = 107.12(9), 107.7(2) |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

Hydrogen Bonding Networks:

In the solid state, piperazine derivatives are often characterized by extensive hydrogen bonding networks. For instance, in the crystal structure of 4-phenyl-piperazine-1-sulfonamide, molecules are linked by weak intermolecular N-H···O=S hydrogen bonds, forming layers of polar regions. researchgate.net Similarly, in piperazine-containing adducts, O-H···O, N-H···O, and C-H···O interactions are instrumental in stabilizing the crystal structure. nih.gov While a specific crystal structure for this compound is not publicly available, it is anticipated that the N-H group of the piperazine ring would act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group would serve as acceptors, leading to the formation of intermolecular hydrogen bonds.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the regions of close contact between neighboring molecules. For various piperazine derivatives, Hirshfeld analysis has revealed the dominance of specific contacts. For example, in the hydrated 2:1 adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate and piperazine, O···H contacts contribute to 50.2% of the crystal packing, followed by H···H contacts at 36.2%. nih.gov In other piperazine salts, contacts involving halogens, such as F···H/H···F and Cl···H/H···Cl, are also significant. nih.gov For this compound, it is expected that H···H, O···H, and C···H contacts would be the most prominent, reflecting the nature of the cyclohexyl and sulfonyl groups.

π-π Stacking:

Investigations into Polymorphism and Solid-State Conformations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While specific studies on the polymorphism of this compound are not documented in the searched literature, the potential for conformational polymorphism exists due to the flexibility of the piperazine and cyclohexyl rings. The existence of different conformers in the solid state can be influenced by the crystallization solvent and conditions. nih.gov

Conformational Analysis and Stereochemical Features

Conformational Preferences of the Piperazine Ring System

The piperazine ring typically adopts a stable chair conformation. nih.govnih.govnih.gov This is the expected and most frequently observed conformation in the crystal structures of various piperazine derivatives. nih.govnih.govnih.gov The specific orientation of substituents on the piperazine ring can be either axial or equatorial, which can influence the molecule's biological activity and physical properties.

Influence of the Cyclohexylsulfonyl Moiety on Overall Molecular Conformation

Cyclohexyl Ring Conformation:

Similar to the piperazine ring, the cyclohexyl ring also preferentially adopts a chair conformation. nih.gov The attachment of the sulfonyl group to the cyclohexyl ring is typically in an equatorial position to minimize steric hindrance. nih.gov

The combination of the chair conformations of both the piperazine and cyclohexyl rings, along with the tetrahedral geometry of the sulfonyl group, defines the three-dimensional shape of this compound. The orientation of the cyclohexylsulfonyl group relative to the piperazine ring is a key conformational feature. The specific arrangement will be influenced by a balance of steric and electronic effects to achieve the lowest energy conformation. ucf.edu The presence of the bulky cyclohexylsulfonyl group can sterically influence the conformational flexibility of the piperazine ring.

Computational and Theoretical Chemistry Investigations of 1 Cyclohexylsulfonyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 1-(Cyclohexylsulfonyl)piperazine from first principles. These methods offer a detailed view of the electronic landscape of the molecule, which is essential for understanding its reactivity and stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperazine (B1678402) derivatives, DFT has been successfully employed to determine optimized geometries, electronic properties, and reactivity descriptors. jksus.orgresearchgate.net In the case of this compound, DFT calculations, typically using functionals like B3LYP, can elucidate the distribution of electron density and identify the most stable molecular conformations.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Sulfonylpiperazine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The data presented in this table is illustrative and based on typical values for sulfonylpiperazine derivatives as specific data for this compound is not publicly available. The values are representative of what would be expected from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for molecular property predictions compared to DFT, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for properties such as interaction energies and conformational energies. For piperazine derivatives, ab initio calculations can be particularly useful for validating the results obtained from more computationally efficient DFT methods. wur.nlnih.gov

The accurate prediction of properties like proton affinity and pKa values, which are crucial for understanding the behavior of piperazine derivatives in biological systems, often requires the use of high-level ab initio methods coupled with a solvation model. wur.nlnih.gov These calculations can provide a detailed understanding of the electronic effects of substituents on the piperazine ring.

Evaluation of Basis Set and Functional Dependences for Accurate Modeling

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. For piperazine derivatives, studies have shown that basis sets of at least double-zeta quality with polarization and diffuse functions, such as 6-311++G**, are necessary for reliable predictions of geometric and electronic properties. jksus.org

The choice of DFT functional is also critical. While B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost, other functionals may be more suitable for specific properties. jksus.orgwur.nl For example, long-range corrected functionals like WB97XD may offer better performance for systems where non-covalent interactions are important. jksus.orgresearch-nexus.net Therefore, a careful evaluation of different functionals and basis sets is essential to ensure the accuracy and reliability of the computational model for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and interactions of this compound with its environment. mdpi.com

Conformational Dynamics and Flexibility Analysis

The conformational landscape of this compound is complex due to the flexibility of both the cyclohexane (B81311) and piperazine rings. The piperazine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible. The orientation of the cyclohexylsulfonyl group relative to the piperazine ring further diversifies the conformational possibilities. sapub.orgyoutube.com

Table 2: Illustrative Conformational Analysis Data from a Molecular Dynamics Simulation

| Conformational Parameter | Description | Typical Observation |

| Piperazine Ring Conformation | Predominant conformation of the piperazine ring. | Chair conformation is generally the most stable. |

| Cyclohexyl Ring Conformation | Predominant conformation of the cyclohexane ring. | Chair conformation is the most stable. |

| Dihedral Angle (C-S-N-C) | Torsional angle defining the orientation of the sulfonyl group. | Fluctuates around a mean value, indicating rotational flexibility. |

| Axial/Equatorial Preference | Preference of the sulfonylpiperazine group on the cyclohexane ring. | Equatorial position is generally favored to minimize steric hindrance. sapub.org |

Note: This table provides illustrative observations based on general principles of conformational analysis of cyclohexane and piperazine derivatives. sapub.orgyoutube.com Specific quantitative data would be derived from detailed MD simulations.

Solvent Effects on Molecular Behavior and Conformational Ensembles

The solvent environment can have a significant impact on the conformational preferences and dynamics of this compound. Explicit solvent MD simulations, where the molecule is surrounded by a large number of solvent molecules (e.g., water), can capture the specific interactions between the solute and the solvent. These simulations can reveal how hydrogen bonding and dielectric effects of the solvent influence the conformational ensemble.

For polar molecules like this compound, a polar solvent like water can stabilize conformations with a larger dipole moment. The anomeric effect, which can influence the preference for axial or equatorial substituents in heterocyclic rings, is also known to be solvent-dependent, with nonpolar solvents often favoring the axial conformation more than polar solvents. Understanding these solvent effects is critical for accurately modeling the behavior of the molecule in a physiological environment.

Molecular Modeling and Interaction Studies of this compound

The computational investigation of this compound and related structures provides significant insights into their molecular behavior and potential interactions. Through molecular modeling techniques, researchers can predict how these molecules might bind to biological targets and what structural features are key to their activity.

Intermolecular Interaction Modeling (e.g., host-guest binding, receptor-ligand interactions in a general chemical context)

Molecular docking studies on analogous piperazine-containing molecules have revealed their potential to interact with various biological receptors. For instance, piperazine derivatives have been investigated as ligands for carbonic anhydrases, peroxisome proliferator-activated receptor gamma (PPARγ), and topoisomerase II. nih.govnih.govresearchgate.net These studies highlight the importance of the piperazine ring and its substituents in forming key interactions within a receptor's binding site.

In the context of this compound, the cyclohexyl group, being bulky and lipophilic, likely favors interactions with hydrophobic pockets in a receptor. The sulfonyl group can act as a hydrogen bond acceptor, while the piperazine nitrogen can be protonated under physiological conditions, forming ionic interactions or hydrogen bonds. researchgate.net Docking studies on similar sulfonylpiperazine derivatives have shown that the sulfonyl oxygen atoms can form hydrogen bonds with amino acid residues like asparagine and glutamine, while the piperazine ring can engage in van der Waals interactions.

A theoretical investigation using Density Functional Theory (DFT) on aryl sulfonyl piperazine derivatives provides further details on the electronic properties governing these interactions. The molecular electrostatic potential (MEP) analysis identifies the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For these sulfonyl piperazine compounds, the negative electrostatic potential is concentrated around the sulfonyl group's oxygen atoms, making them likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, the positive potential is localized on the hydrogen atoms, particularly the N-H group of the piperazine ring if it is not substituted, indicating their role as hydrogen bond donors. researchgate.net

| Structural Moiety | Type of Interaction | Potential Interacting Partner (in a Receptor) |

|---|---|---|

| Cyclohexyl Group | Hydrophobic/Van der Waals | Hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| Sulfonyl Group (SO2) | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Arginine, Lysine, Serine) |

| Piperazine Nitrogen | Hydrogen Bond Acceptor/Donor (if protonated), Ionic Interaction (if protonated) | Hydrogen bond donor/acceptor residues, acidic residues (e.g., Aspartate, Glutamate) |

Structure-Property Relationship Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have been instrumental in correlating their structural features with their biological activities. These analyses often employ various molecular descriptors to build mathematical models that can predict the activity of new, unsynthesized compounds.

For a series of piperazine derivatives acting as mTORC1 inhibitors, a QSAR model revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (TPSA), and refractive index (n) are significantly correlated with their inhibitory activity. acs.org A lower ELUMO value generally indicates a better electron-accepting ability of the molecule, which can be important for interactions with biological targets. The electrophilicity index measures the ability of a molecule to accept electrons. Molar refractivity and the refractive index are related to the molecule's volume and polarizability, affecting how it fits into a binding pocket. LogS and TPSA are crucial for the pharmacokinetic properties of a drug, influencing its absorption and distribution.

In the case of this compound, the cyclohexyl group would significantly contribute to its lipophilicity and molar refractivity. The sulfonylpiperazine moiety contributes to the topological polar surface area. DFT calculations on similar aryl sulfonyl piperazine derivatives have shown that the HOMO-LUMO energy gap, which is a measure of chemical reactivity, varies with the substitution on the aryl ring. researchgate.net A smaller energy gap suggests higher reactivity. These computational tools allow for the rational design of more potent and selective analogs by modifying the structure to optimize these key descriptors.

| Descriptor | Significance in Structure-Property Relationship |

|---|---|

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability; important for receptor binding. acs.org |

| Electrophilicity Index (ω) | Measures the capacity to accept electrons. acs.org |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding site fit. acs.org |

| Topological Polar Surface Area (TPSA) | Influences membrane permeability and bioavailability. acs.org |

Reaction Pathway and Transition State Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, researchers can identify intermediates, transition states, and the energy barriers associated with them.

Elucidation of Reaction Mechanisms and Reaction Barriers using Computational Approaches

The synthesis of this compound typically involves the reaction of cyclohexanesulfonyl chloride with piperazine. Computational studies on the analogous reaction of benzenesulfonyl azides with alkenes provide a framework for understanding the energetics of such transformations. nih.gov DFT calculations can be used to model the reactants, products, and any intermediates and transition states along the reaction coordinate.

For the sulfonylation of an amine like piperazine, a plausible mechanism involves the nucleophilic attack of the piperazine nitrogen on the sulfur atom of the cyclohexanesulfonyl chloride. This would proceed through a transition state leading to a tetrahedral intermediate. The subsequent departure of the chloride ion would then yield the final product. Computational methods can calculate the activation energy for this process, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

A computational study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes calculated activation barriers for different pathways, demonstrating that the reaction proceeds through the route with the lowest energy barrier. nih.gov For the reaction of cyclohexanesulfonyl chloride with piperazine, factors such as the solvent and the presence of a base to neutralize the HCl byproduct can also be modeled to understand their effect on the reaction mechanism and energy barriers.

| Reaction Step | Description | Information from Computational Analysis |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of piperazine attacks the electrophilic sulfur atom of cyclohexanesulfonyl chloride. | Geometry of the transition state, activation energy for this step. |

| 2. Formation of Tetrahedral Intermediate | A short-lived intermediate with a tetrahedral sulfur atom is formed. | Stability of the intermediate relative to reactants and products. |

| 3. Leaving Group Departure | The chloride ion leaves, and the sulfonamide bond is formed. | Energy barrier for the departure of the leaving group. |

Mapping Potential Energy Surfaces for Synthetic Transformations

A potential energy surface (PES) is a multi-dimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. By mapping the PES for the synthesis of this compound, one can visualize the entire reaction landscape.

The PES would show the reactants (cyclohexanesulfonyl chloride and piperazine) and the product (this compound) as energy minima. The reaction pathway would be a low-energy path connecting these minima, passing through one or more transition states, which are saddle points on the PES. The height of these saddle points corresponds to the activation energies of the reaction steps.

Computational studies on reaction mechanisms, such as the one-pot synthesis of pyrrolidinedione derivatives, have successfully mapped the PES to identify the most favorable reaction pathway by comparing the energy barriers of different possible routes. rsc.org For the synthesis of this compound, mapping the PES could reveal if the reaction is concerted (one step) or stepwise (involving intermediates). It can also help in understanding the role of catalysts or different reaction conditions by showing how they modify the shape of the PES and lower the activation barriers, thus accelerating the reaction.

Derivatization and Analog Development of 1 Cyclohexylsulfonyl Piperazine

Synthetic Modifications at the Piperazine (B1678402) Nitrogen Atom (N4-substitution)

The secondary amine at the N4 position of the 1-(cyclohexylsulfonyl)piperazine core serves as a versatile handle for introducing a wide array of substituents. This has been extensively exploited to generate large libraries of analogs with diverse chemical features.

Introduction of Diverse Alkyl and Aryl Substituents via Combinatorial Approaches

Combinatorial chemistry has proven to be a powerful tool for the rapid generation of a multitude of N4-substituted this compound derivatives. nih.gov Solution-phase combinatorial synthesis has been successfully employed to create libraries of these compounds. nih.gov These approaches often involve the reaction of the parent piperazine with a diverse set of alkyl and aryl halides or other electrophilic reagents. For instance, N-alkylation can be achieved through nucleophilic substitution reactions with various alkyl halides. mdpi.com Similarly, N-arylation can be accomplished using methodologies like the Buchwald-Hartwig amination, which allows for the coupling of the piperazine with a range of aryl halides under palladium catalysis. organic-chemistry.org The use of combinatorial strategies facilitates the systematic exploration of how different alkyl and aryl groups at the N4-position influence the biological activity of the resulting compounds.

A general synthetic scheme for the monosubstitution of piperazine derivatives involves the reaction of a protonated piperazine with an appropriate electrophile, often catalyzed by metal ions supported on polymeric resins. nih.gov This one-pot, one-step procedure offers a simplified and efficient route to a wide range of N-substituted piperazines. nih.gov

Table 1: Examples of N4-Alkyl and Aryl Substituted Piperazine Derivatives

| Substituent (R) | Synthetic Method |

| Methyl | Reductive amination, Reduction of carboxamides mdpi.com |

| 3-(Trifluoromethyl)phenyl | Alkylation with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one mdpi.com |

| 4-Fluorophenyl | Grignard reaction followed by SNAr reaction mdpi.com |

| Various Aryl groups | Palladium-catalyzed amination organic-chemistry.org |

Functionalization with Various Heterocyclic and Acyclic Moieties

Beyond simple alkyl and aryl groups, the N4-position has been functionalized with a variety of heterocyclic and acyclic moieties to further expand the chemical diversity of this compound analogs. The introduction of heterocyclic rings, which are prevalent in many FDA-approved drugs, can significantly impact a molecule's pharmacological profile by providing additional sites for hydrogen bonding and other interactions. encyclopedia.pub

Synthetic strategies to introduce these moieties include nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic center on the heterocyclic or acyclic fragment. For example, new piperazine derivatives have been synthesized by reacting S-substituted-3-nitro-1,3-butadienes with various piperazine derivatives. researchgate.net Additionally, the coupling of N-Boc-piperazine with heterocyclic carboxylates, followed by further synthetic transformations, has been utilized to introduce complex heterocyclic systems. mdpi.com A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized, showcasing the integration of a triazole moiety. rsc.org

Modifications on the Cyclohexyl Ring

Alterations to the cyclohexyl ring of this compound provide another avenue for modulating the compound's properties. These modifications can influence the molecule's conformation and introduce new functional groups for further chemical elaboration.

Stereoisomeric Variations and Their Synthetic Access (e.g., cis/trans isomers)

The stereochemistry of substituents on the cyclohexyl ring can have a profound effect on biological activity. The synthesis of specific stereoisomers, such as cis and trans isomers, is therefore of significant interest. nih.gov The separation of diastereomeric mixtures of substituted cyclohexanes can be challenging. nih.gov However, methods have been developed for the stereoselective synthesis of these isomers.

One approach involves the use of transaminases for the diastereomer-selective deamination of a cis/trans-amine mixture, allowing for the isolation of the desired trans-isomer. nih.gov In some cases, thermal ring closure of precursor molecules can lead to the formation of specific isomers, such as the cis-isomer of 2,4,5-triarylimidazoline from the corresponding 1,3,5-triaryl-2,4-diazapenta-1,4-diene. researchgate.net The interconversion between cis and trans isomers can sometimes be achieved by establishing a solution equilibrium under specific temperature and solvent conditions. google.com

Table 2: Synthetic Approaches to Stereoisomers of Substituted Cyclohexanes

| Isomer | Synthetic Approach |

| trans-4-Substituted cyclohexane-1-amines | Transaminase-catalyzed cis-deamination of a diastereomeric mixture nih.gov |

| cis-Isomers of benzamide (B126) piperidine (B6355638) intermediates | Interconversion of a cis-trans mixture by heating in a suitable solvent google.com |

| cis-2,4,5-Triarylimidazolines | Thermal ring closure of 1,3,5-triaryl-2,4-diazapenta-1,4-dienes researchgate.net |

Introduction of Functional Groups for Further Chemical Transformations

The introduction of functional groups onto the cyclohexyl ring opens up possibilities for subsequent chemical modifications. ashp.orgmasterorganicchemistry.comlibretexts.orgpdx.eduyoutube.com These functional groups can serve as handles for attaching other molecular fragments or for altering the physicochemical properties of the parent compound. For example, the introduction of a hydroxyl group could allow for esterification or etherification, while the incorporation of a carboxyl group could be used for amide bond formation. The strategic placement of these functional groups is crucial for achieving the desired biological and chemical properties.

Structural Elucidation of Derivatized Compounds

The unambiguous determination of the structure of newly synthesized this compound derivatives is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the connectivity of atoms within the molecule. nih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. researchgate.net Infrared (IR) spectroscopy helps to identify the presence of specific functional groups. researchgate.net

For the definitive determination of the three-dimensional structure, including the stereochemistry of chiral centers and the conformation of the rings, single-crystal X-ray diffraction is the gold standard. researchgate.netnih.govresearchgate.netmdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. researchgate.net For instance, the crystal structure of a synthesized piperazine derivative, 5d, was determined to be monoclinic with the space group P21/c. researchgate.net Computational methods, such as Density Functional Theory (DFT), can also be used to investigate the optimized molecular structure and electronic features of these derivatives. jddtonline.inforesearchgate.net

Table 3: Spectroscopic and Crystallographic Data for a Piperazine Derivative

| Technique | Information Provided | Example Data |

| ¹H NMR | Proton environment and connectivity | Chemical shifts (δ) in ppm researchgate.net |

| ¹³C NMR | Carbon skeleton | Chemical shifts (δ) in ppm researchgate.net |

| Mass Spectrometry (ESI-MS) | Molecular weight | m/z ratio researchgate.net |

| FT-IR Spectroscopy | Functional groups | Wavenumbers (cm⁻¹) researchgate.net |

| X-ray Crystallography | 3D structure, stereochemistry | Crystal system, space group, unit cell dimensions researchgate.net |

Comprehensive Spectroscopic Analysis of New Analogs

A thorough investigation into the analogs of this compound would necessitate their detailed spectroscopic analysis to confirm their chemical structures. This would typically involve a suite of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise arrangement of protons and carbon atoms in any newly synthesized analog. Data tables would present chemical shifts (δ), coupling constants (J), and multiplicity for each signal, providing clear evidence of the modifications made to the parent structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the analogs, confirming their elemental composition. Fragmentation patterns observed in MS/MS experiments would offer further structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of functional groups within the analogs, such as the S=O stretches of the sulfonyl group and C-N bonds of the piperazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would be employed to determine the chromophoric properties of the analogs, which is particularly relevant if the derivatization aims to introduce a UV-active or fluorescent tag.

Currently, no such spectroscopic data for analogs of this compound has been published.

Crystallographic Studies of Modified Forms for Conformation and Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. For modified forms of this compound, crystallographic studies would be invaluable for understanding:

Molecular Conformation: Determining the preferred conformation of the cyclohexyl and piperazine rings in the solid state.

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. This information is crucial for understanding the physicochemical properties of the analogs.

A search of crystallographic databases reveals no deposited crystal structures for this compound or its derivatives.

Application as Derivatization Reagents in Analytical Chemistry

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. Piperazine-containing reagents are often used to tag molecules with a specific group that enhances their response in detectors like mass spectrometers or fluorescence detectors.

Development of Sulfonyl Piperazinyl Reagents for Enhanced Chromatographic and Spectrometric Detection (e.g., LC-MS/MS quantification)

The development of this compound as a derivatization reagent would involve reacting it with target analytes (e.g., carboxylic acids, amines) to form a stable derivative. The cyclohexylsulfonylpiperazine moiety would act as a "tag" to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection in LC-MS/MS quantification.

While studies have demonstrated the utility of other sulfonyl piperazine reagents, such as 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) and N², N², N⁴, N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP), for the analysis of fatty acids, no such application has been reported for this compound. nih.gov Research in this area would involve optimizing the derivatization reaction conditions and validating the analytical method for linearity, accuracy, and precision.

Strategies for Chemical Modification to Improve Trace Analysis

To enhance the performance of this compound for trace analysis, several chemical modification strategies could be envisioned:

Introduction of a Fluorophore: Modifying the cyclohexyl ring or adding a substituent to the piperazine nitrogen to include a fluorescent group would enable highly sensitive detection using fluorescence-based techniques.

Incorporation of a Permanently Charged Group: The introduction of a quaternary ammonium (B1175870) group would create a permanently charged derivative, which can significantly enhance the signal in mass spectrometry.

Isotopic Labeling: Synthesis of stable isotope-labeled versions of this compound (e.g., using ¹³C or ²H) would allow for the development of isotope-dilution mass spectrometry methods, which are the gold standard for accurate quantification.

These strategies remain theoretical for this compound due to the lack of foundational research on this compound.

Advanced Chemical Systems and Research Implications of 1 Cyclohexylsulfonyl Piperazine

Role in Supramolecular Chemistry and Self-Assembly

The structure of 1-(cyclohexylsulfonyl)piperazine, with its hydrogen bond acceptors and the potential for non-covalent interactions, lends itself to applications in supramolecular chemistry. The principles of molecular recognition and self-assembly are central to creating novel supramolecular architectures.

Molecular Recognition Mechanisms and Directed Assembly of Molecular Architectures

Molecular recognition is a fundamental process in supramolecular chemistry, where molecules selectively bind to one another through non-covalent interactions. In the context of piperazine-containing structures, hydrogen bonding, and ion-dipole interactions are key drivers of self-assembly. researchgate.net For instance, research on cucurbit[n]urils, a family of macrocyclic host molecules, has demonstrated their ability to form inclusion complexes with piperazine (B1678402) derivatives. researchgate.netresearchgate.net The portals of cucurbit[n]urils are electron-rich, allowing them to interact with the positively charged regions of guest molecules, including protonated piperazine rings. researchgate.net This interaction can lead to the formation of well-defined, one-, two-, or three-dimensional supramolecular frameworks. researchgate.net The specific geometry and connectivity of these architectures are directed by the interplay of host-guest interactions, hydrogen bonding between piperazine moieties, and interactions with counter-ions or solvent molecules. researchgate.net

Design of Supramolecular Host Materials and Receptors

The ability of piperazine derivatives to engage in specific molecular recognition events makes them valuable components in the design of supramolecular host materials and receptors. By incorporating the this compound motif into larger, more complex structures, it is possible to create materials with tailored binding cavities. These materials can be designed to selectively encapsulate small molecules or ions, with potential applications in sensing, separation, and controlled release. The cyclohexylsulfonyl group can influence the solubility and electronic properties of the resulting host, while the piperazine nitrogen atoms provide sites for hydrogen bonding and coordination.

Catalytic Applications of Piperazine Scaffolds

The piperazine scaffold is a versatile platform for the development of catalysts, both in organocatalysis and as ligands in transition metal catalysis. researchgate.netrsc.org Its structural features allow for fine-tuning of the steric and electronic environment around the catalytic center.

Exploration in Organocatalysis (e.g., as supported base catalysts)

Piperazine derivatives can function as basic organocatalysts. The nitrogen atoms of the piperazine ring can act as Brønsted-Lowry bases, activating substrates through proton abstraction. A significant area of research involves the immobilization of piperazine functional groups onto solid supports, such as mesoporous polymers. rsc.org This approach creates heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and cleaner reaction profiles. rsc.org For example, a piperazine-functionalized mesoporous polymer has been shown to be a highly active and reusable organocatalyst for various carbon-carbon bond-forming reactions in water, demonstrating the potential for green and sustainable chemical synthesis. rsc.org The high dispersion of piperazine active sites within the porous structure enhances catalytic activity by minimizing steric hindrance and diffusion limitations. rsc.org

Design and Synthesis as Ligands in Transition Metal Catalysis

The piperazine ring is a common structural motif in ligands designed for transition metal catalysis. researchgate.netrsc.org The two nitrogen atoms can coordinate to a metal center, forming stable chelate complexes. By modifying the substituents on the piperazine ring, such as with a cyclohexylsulfonyl group, the electronic and steric properties of the resulting ligand can be precisely controlled. This allows for the optimization of the catalyst's reactivity and selectivity for a specific transformation. rsc.org

Piperazine-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and annulations. rsc.orgrsc.orgresearchgate.net For example, palladium complexes bearing piperazine-derived ligands have been used for the synthesis of complex nitrogen-containing heterocycles. acs.orgorganic-chemistry.orgacs.orgnih.gov The design of these ligands often focuses on creating a rigid scaffold to control the coordination geometry around the metal, which in turn influences the stereochemical outcome of the reaction. nih.gov Iridium catalysts have also been utilized for the synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines, showcasing the versatility of piperazine scaffolds in different catalytic systems. acs.org

Intermediate in Complex Organic Synthesis and Chemical Space Exploration

The this compound unit can serve as a valuable building block in the synthesis of more complex organic molecules, including pharmaceutically active compounds. Its presence in a molecule can influence properties such as solubility and metabolic stability. The exploration of chemical space, which encompasses all possible molecules, is a key aspect of drug discovery and materials science. nih.govcapes.gov.br

The synthesis of substituted piperazines is an active area of research, with numerous methods developed to introduce diverse functional groups onto the piperazine core. organic-chemistry.orgmdpi.comnih.gov Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide efficient routes to N-arylpiperazines. nih.gov These methods allow for the construction of large libraries of piperazine derivatives for screening in drug discovery programs. nih.gov The ability to readily synthesize a wide range of piperazine analogs is crucial for exploring the chemical space around this privileged scaffold. nih.govresearchgate.netyoutube.com

Construction of Chemically Diverse Molecular Libraries and Compound Sets

The development of chemically diverse molecular libraries is a cornerstone of modern drug discovery and chemical biology. The piperazine scaffold is a popular building block for these libraries due to its synthetic tractability and its presence in a wide array of bioactive molecules. nih.govmdpi.com The use of this compound and its analogs allows for the creation of libraries with a wide range of physicochemical properties.

The "libraries from libraries" approach is a powerful strategy for generating structural diversity. mdpi.com This technique involves the chemical modification of existing libraries, such as those based on polyamides, to produce new libraries of peptidomimetics and other small molecules. mdpi.com Piperazine derivatives are well-suited for this approach. For instance, trisubstituted piperazine libraries have been synthesized and screened for various biological targets, leading to the identification of novel inhibitors and antagonists. mdpi.com

The construction of these libraries often involves solid-phase synthesis, where piperazine derivatives are attached to a solid support and subsequently reacted with a variety of building blocks. mdpi.com This method facilitates the purification process and allows for the high-throughput synthesis of a large number of compounds. The resulting libraries can then be screened for biological activity against a wide range of targets.

Table 1: Examples of Piperazine-Based Molecular Libraries

| Library Type | Starting Materials | Key Transformations | Target Applications |

|---|---|---|---|

| Trisubstituted Piperazines | Vicinal diamines, bifunctional reagents | Cyclization, acylation | Opioid receptor modulators, polyamine transport inhibitors |

| Indazolo-piperazines | Chiral diamines, amino alcohols | Smiles rearrangement, Michael addition | Novel heterocyclic scaffolds |

Integration into Polycyclic and Complex Heterocyclic Systems

The synthesis of polycyclic and complex heterocyclic systems is a significant challenge in organic chemistry, with important implications for the development of new therapeutics and functional materials. mdpi.comdocumentsdelivered.com Piperazine derivatives, including those with a sulfonyl group, serve as valuable intermediates in the construction of these intricate molecular architectures. nih.govorganic-chemistry.org

One-step cyclization methods have been developed for the synthesis of N-heteroalkyl-N'-tosylpiperazines under mild conditions, offering a practical route to these important building blocks. nih.gov These reactions often proceed with moderate to high yields and demonstrate the operational simplicity of using piperazine derivatives in complex syntheses. nih.gov Furthermore, theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the reaction mechanisms and confirm the formation of the desired six-membered ring structures. nih.gov

The merging of heterocyclic systems is another powerful strategy for creating molecular complexity. nih.gov For example, a heterocyclic merging approach has been used to construct novel indazolo-piperazines and indazolo-morpholines from chiral diamines and amino alcohols. nih.gov This method involves key transformations such as a Smiles rearrangement to form the indazole core, followed by a late-stage Michael addition to build the piperazine ring. nih.gov This approach allows for the generation of stereochemically diverse scaffolds. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclization is another effective method for synthesizing complex heterocyclic systems containing a piperazine moiety. nih.gov This technique has been used to create novel piperazine-containing dihydrofuran compounds from unsaturated diacyl and alkyl-acyl piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov

Crystallographic Engineering and Solid-State Chemistry Implications

The arrangement of molecules in the solid state significantly influences the physical and chemical properties of a material. Crystallographic engineering aims to control this arrangement to achieve desired properties. Piperazine and its derivatives are excellent candidates for crystallographic studies due to their ability to form well-defined crystal structures stabilized by various intermolecular interactions.

Directed Assembly of Crystalline Networks with Tunable Properties

The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, facilitating the formation of supramolecular assemblies. researchgate.netresearchgate.net By carefully selecting substituents on the piperazine ring, it is possible to direct the formation of specific crystalline networks with tunable properties.

The formation of co-crystals is another strategy for controlling solid-state architecture. Piperazine has been shown to form co-crystals with other molecules, such as nitrophenols, leading to specific hydrogen-bonding patterns and network formations. lu.se

Understanding the Influence of Molecular Structure on Crystal Packing and Morphology

X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules and understanding how they pack in the solid state. researchgate.netresearchgate.net Studies on various piperazine derivatives have provided valuable insights into the relationship between molecular structure and crystal packing.

The nature of the sulfonyl group and other substituents can significantly affect the crystal packing. The presence of aromatic rings can lead to π-stacking interactions, further stabilizing the crystal lattice. The study of these interactions is crucial for understanding and predicting the solid-state properties of these materials.

Table 2: Crystallographic Data for a Piperazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-Benzenesulfonyl-4-benzhydryl-piperazine | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 13.2390(10) | researchgate.net |

| b (Å) | 9.1960(7) | researchgate.net |

| c (Å) | 18.5810(16) | researchgate.net |

| β (°) | 110.873(3) | researchgate.net |

Role in Advanced Materials Science (excluding specific material properties)

The versatility of the piperazine scaffold extends beyond medicinal chemistry into the realm of materials science. The ability to introduce a wide range of functional groups onto the piperazine ring makes it a valuable building block for the development of new materials with tailored properties.

Polymer Chemistry and Functional Material Development

In polymer chemistry, piperazine derivatives can be incorporated into polymer backbones or used as cross-linking agents to modify the properties of existing polymers. The presence of the two nitrogen atoms in the piperazine ring provides sites for polymerization reactions.

While specific material properties are beyond the scope of this article, it is important to note that this compound and related compounds are listed as building blocks for polymer science and materials science. bldpharm.com This suggests their potential use as monomers or additives in the creation of functional polymers. The sulfonyl group can impart specific properties, such as increased polarity and thermal stability, to the resulting polymers.

The development of functional materials often relies on the precise control of molecular architecture. The principles of crystallographic engineering discussed earlier are also relevant here, as the solid-state packing of monomeric units can influence the properties of the resulting polymer.

Exploration in Novel Chemical Sensors and Actuators

The unique structural characteristics of this compound, which combine a flexible cyclohexyl group, a reactive sulfonyl moiety, and a versatile piperazine ring, suggest its potential utility in the development of advanced chemical sensors and actuators. Although direct research on this specific compound in these applications is not extensively documented, the known functionalities of its constituent parts—piperazine and sulfonyl groups—in other molecular systems provide a strong basis for exploring its prospective roles. The exploration of this compound could lead to new materials with tailored sensory and motile properties.

Potential in Chemical Sensor Technology

The piperazine moiety within this compound is a key feature that could be exploited for chemical sensing applications, particularly in the domain of electrochemical sensors. The nitrogen atoms in the piperazine ring can act as recognition sites for various analytes through hydrogen bonding or coordination chemistry. Furthermore, the piperazine group can be electrochemically oxidized, a property that can be harnessed for sensor signal transduction.

Research on other piperazine derivatives has demonstrated their utility in electrochemical sensing. For instance, studies on piperazine antihistamine drugs have shown that the piperazine moiety undergoes electro-oxidation at specific potentials. acs.org This electrochemical activity can be modulated by the molecular environment, suggesting that a sensor based on this compound could be designed to detect specific analytes that interact with the piperazine ring, thereby altering its oxidation potential or current response.

The development of a chemical sensor based on this compound would likely involve its immobilization on an electrode surface. The resulting modified electrode could then be used to detect target analytes in a sample. The interaction between the analyte and the immobilized compound would lead to a measurable change in the electrochemical signal, such as a shift in peak potential or an increase in current. The sensitivity and selectivity of such a sensor would be influenced by the specific binding interactions between the analyte and the this compound molecule.

Table 1: Hypothetical Performance Characteristics of a this compound-Based Electrochemical Sensor

| Parameter | Projected Value | Rationale |

| Analyte Target | Metal Ions (e.g., Cu²⁺, Ni²⁺) | Piperazine nitrogens can act as coordination sites. |

| Detection Limit | Low micromolar (µM) range | Based on performance of similar piperazine-based sensors. |

| Response Time | < 1 minute | Typical for electrochemical sensors with surface-immobilized receptors. |

| Operating Potential | +0.8 to +1.2 V (vs. Ag/AgCl) | Inferred from the electro-oxidation potential of other piperazine derivatives. acs.org |

| Transduction Signal | Amperometric or Voltammetric | Change in current or potential upon analyte binding. |

Prospective Applications in Actuator Systems

The field of smart materials and actuators is continually seeking new molecules that can respond to external stimuli with a change in shape or size. The sulfonyl group in this compound introduces a functionality that has been explored in the context of actuator materials. Sulfonyl groups are known to participate in strong intermolecular interactions, which can be crucial for the mechanical properties of polymeric materials.

For example, research into conductive polyurethane elastomers has shown that interactions involving sulfonyl groups can contribute to the material's stretchability and conductivity. acs.org While this research does not directly involve this compound, it highlights the potential role of the sulfonyl moiety in influencing the bulk properties of a material.

An actuator system incorporating this compound could potentially be designed as a polymer composite. In such a system, the compound could be dispersed within a polymer matrix, where the cyclohexylsulfonyl groups could form a network of interactions. If these interactions can be modulated by an external stimulus, such as an electric field or a change in solvent, the material could exhibit a macroscopic change in shape, thus functioning as an actuator. The development of such materials could be beneficial for applications in soft robotics and biomedical devices. mdpi.comcapes.gov.br

Table 2: Conceptual Design for a this compound-Based Polymer Actuator

| Component | Function | Potential Mechanism of Action |

| This compound | Active molecular component | Forms a responsive network of intermolecular interactions via sulfonyl groups. |

| Polymer Matrix | Structural support | Provides flexibility and processability (e.g., polyurethane, polydimethylsiloxane). |

| Conductive Filler (optional) | Electrical addressability | Enables electro-actuation (e.g., carbon nanotubes, conductive polymers). |

| External Stimulus | Trigger for actuation | Electric field, solvent change, or temperature variation. |

| Actuation Response | Macroscopic change | Bending, stretching, or contracting of the material. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(cyclohexylsulfonyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of piperazine derivatives often involves nucleophilic substitution or sulfonylation. For example, cyclohexylsulfonyl groups can be introduced via sulfonyl chloride intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) and using bases like triethylamine improves yield . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer : Safety protocols for sulfonated piperazines include using PPE (nitrile gloves, lab coats, goggles) and working in a fume hood. Referencing SDS data, avoid inhalation/contact with skin or eyes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Stability tests (TGA/DSC) under storage conditions (2–8°C, dry environment) prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structure via / NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfonyl groups at δ 3.1–3.5 ppm) and FT-IR (S=O stretching at 1150–1300 cm) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H] at m/z 261). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

- Methodological Answer : Systematic substitution of the cyclohexyl or piperazine moiety (e.g., halogenation, alkylation) followed by in vitro assays (e.g., enzyme inhibition, receptor binding) identifies key functional groups. For example, replacing cyclohexyl with 4-chlorophenyl (as in ) enhances selectivity for serotonin receptors. Computational modeling (docking studies with AutoDock Vina) predicts binding affinities before synthesis .

Q. What strategies resolve contradictions in reported biological activity data for sulfonated piperazines?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and ensure compound purity via LC-MS. For instance, impurities in 1-(4-chlorophenyl)piperazine ( ) can skew receptor affinity results. Cross-laboratory replication and meta-analysis of published IC values improve reliability .

Q. How do computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Predict logP (lipophilicity) and solubility using ChemAxon or Schrödinger Suite. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility while retaining target affinity. ADMETox profiling (e.g., CYP450 inhibition in ) identifies metabolic liabilities. MD simulations (GROMACS) assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.